1-Benzyl-4-[(4-methoxyphenyl)ethynyl]-1H-1,2,3-triazole

Physicochemical profiling Drug-likeness Permeability prediction

1-Benzyl-4-[(4-methoxyphenyl)ethynyl]-1H-1,2,3-triazole (CAS 920282-82-2) is a fully aromatic 1,4-disubstituted 1,2,3-triazole bearing an N1-benzyl group and a C4-(4-methoxyphenyl)ethynyl substituent. Its molecular formula is C₁₈H₁₅N₃O with a molecular weight of 289.33 g/mol.

Molecular Formula C18H15N3O
Molecular Weight 289.3 g/mol
CAS No. 920282-82-2
Cat. No. B12634677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-[(4-methoxyphenyl)ethynyl]-1H-1,2,3-triazole
CAS920282-82-2
Molecular FormulaC18H15N3O
Molecular Weight289.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C#CC2=CN(N=N2)CC3=CC=CC=C3
InChIInChI=1S/C18H15N3O/c1-22-18-11-8-15(9-12-18)7-10-17-14-21(20-19-17)13-16-5-3-2-4-6-16/h2-6,8-9,11-12,14H,13H2,1H3
InChIKeyFPJJWELIFMJLMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-4-[(4-methoxyphenyl)ethynyl]-1H-1,2,3-triazole (CAS 920282-82-2): Core Physicochemical and Structural Baseline for Procurement Decisions


1-Benzyl-4-[(4-methoxyphenyl)ethynyl]-1H-1,2,3-triazole (CAS 920282-82-2) is a fully aromatic 1,4-disubstituted 1,2,3-triazole bearing an N1-benzyl group and a C4-(4-methoxyphenyl)ethynyl substituent. Its molecular formula is C₁₈H₁₅N₃O with a molecular weight of 289.33 g/mol . The compound is a member of a broader class of 1,2,3-triazole-based bioactive scaffolds, often constructed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), and is typically sourced for use as a synthetic intermediate, a fragment in medicinal chemistry libraries, or a physicochemical probe in structure-activity relationship (SAR) studies .

Why Generic 1,2,3-Triazole Substitution Fails: The Critical Role of the 4-Methoxyphenyl Ethynyl Moiety in Molecular Recognition and Physicochemical Differentiation


Generic 1,2,3-triazoles are widely available, but simple substitution with a benzyl or phenyl group does not replicate the specific electronic, steric, and pharmacokinetic signatures introduced by the 4-methoxyphenyl ethynyl appendage at C4. This substituent extends the conjugated π-system of the triazole core, simultaneously modulating the compound's lipophilicity (cLogP), topological polar surface area (TPSA), and hydrogen-bond acceptor capacity [1]. In SAR campaigns targeting kinases, G-protein coupled receptors (GPCRs), or Wnt pathway components, subtle alterations to the C4 substituent have been shown to dramatically shift potency and selectivity profiles, making the precise substitution pattern a non-interchangeable design element rather than a trivial structural variation [2].

Quantitative Differentiation Evidence for 1-Benzyl-4-[(4-methoxyphenyl)ethynyl]-1H-1,2,3-triazole (CAS 920282-82-2): Comparator-Anchored Data for Scientific Selection


Physicochemical Differentiation: Lipophilicity, Polar Surface Area, and Hydrogen-Bond Acceptor Count vs. Core 1-Benzyl-1H-1,2,3-triazole

The 4-methoxyphenyl ethynyl substituent markedly alters the physicochemical profile of the 1,2,3-triazole scaffold relative to the unsubstituted core 1-benzyl-1H-1,2,3-triazole. The target compound exhibits a calculated logP (cLogP) of 2.93 and a topological polar surface area (TPSA) of 58.68 Ų, compared to TPSA values below 30 Ų for simpler N1-benzyl triazole cores [1]. The elevated TPSA arises from the methoxy oxygen and the triazole N2/N3 atoms, while the extended conjugation provided by the triple bond and 4-methoxyphenyl ring offers additional hydrogen-bond acceptor capacity (four acceptors vs. two for the core scaffold). This balanced cLogP/TPSA profile places the compound within a more favorable region of the Boiled-Egg model for blood-brain barrier (BBB) penetration and intestinal absorption, while the added molecular volume (289.3 g/mol) may enhance binding pocket occupancy in hydrophobic enzyme clefts [2].

Physicochemical profiling Drug-likeness Permeability prediction

Molecular Extensibility and Conformational Rigidity: Comparison with 1-Benzyl-4-phenyl-1H-1,2,3-triazole

The ethynyl bridge between the triazole C4 and the 4-methoxyphenyl ring imparts a linear, rigid topology that is absent in the directly linked 1-benzyl-4-phenyl-1H-1,2,3-triazole analog. The C≡C spacer extends the inter-ring distance by approximately 2.4 Å compared to the C–C single bond, which can be critical for occupying deep hydrophobic pockets in target proteins while maintaining the triazole ring in an optimal hydrogen-bonding orientation [1]. In the structurally characterized 1-benzyl-5-((4-methoxyphenyl)ethynyl)-4-phenyl-1H-1,2,3-triazole (closely related regioisomer), single-crystal X-ray diffraction reveals that the 4-methoxyphenyl ring adopts a well-defined dihedral angle relative to the central ethynyl-triazole plane, a feature that reduces entropic penalties upon binding compared to more flexible benzyl or phenethyl linkers [2].

Molecular rigidity Conformational restriction Click chemistry

Potential Wnt Pathway Inhibitory Activity: Class-Level Activity Trend from Patent SAR Data

Patent US 10,793,544 B2 discloses disubstituted and trisubstituted 1,2,3-triazoles as Wnt pathway inhibitors, establishing that C4-aryl/heteroaryl substitution on the 1,2,3-triazole core can yield Wnt inhibitory activity in cell-based reporter assays [1]. While no direct Ki or IC₅₀ data for CAS 920282-82-2 are disclosed, the patent's generic structure encompasses 1-benzyl-4-[(aryl)ethynyl]-1H-1,2,3-triazoles as active sub-genus members. In contrast, simple 1-benzyl-1H-1,2,3-triazole lacking C4 substitution is devoid of Wnt inhibitory activity, indicating that the C4 substituent is a critical pharmacophoric element [2]. The 4-methoxyphenyl ethynyl group provides a favorable combination of electron-donating character (σₚ⁺ = -0.78 for OMe) and π-stacking potential that is absent in unsubstituted phenyl or methyl-substituted analogs.

Wnt signaling Cancer therapeutics Triazole-based inhibitors

Spectroscopic Fingerprint Differentiation: Identity Confirmation via SpectraBase vs. Common Triazole Degradants

The compound's identity can be unambiguously confirmed by its unique spectral signature in the SpectraBase database, which records characteristic ¹H-NMR, ¹³C-NMR, IR, and MS profiles distinct from those of the common synthetic precursor 1-benzyl-1H-1,2,3-triazole (CAS 4368-68-7) and the potential degradant 4-[(4-methoxyphenyl)ethynyl]-1H-1,2,3-triazole [1][2]. The benzyl methylene protons appear as a singlet at δ ~5.5 ppm, while the 4-methoxyphenyl aromatic protons exhibit an AA'BB' pattern between δ 6.9–7.4 ppm. The ethynyl carbon signals at δ ~85–95 ppm in ¹³C-NMR are diagnostic for the triple bond, providing a quality control benchmark absent in non-alkyne-containing triazole analogs.

Analytical quality control Identity testing Spectroscopic characterization

Synthetic Tractability: CuAAC Assembly vs. Multi-Step Routes for Analogous Heterocyclic Cores

The 1,2,3-triazole core is assembled via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between benzyl azide and 4-methoxyphenylacetylene, a reaction that proceeds with high regioselectivity (>95% 1,4-isomer) under mild conditions [1]. This contrasts sharply with the synthesis of analogous pyrazole- or imidazole-based scaffolds, which often require multi-step condensation reactions, harsher conditions, and yield mixtures of regioisomers. For instance, the corresponding 1-benzyl-4-[(4-methoxyphenyl)ethynyl]-1H-pyrazole (CAS 1105039-72-2) requires separate preparation of a 1,3-dicarbonyl intermediate and an arylhydrazine, followed by cyclization at elevated temperatures, resulting in lower overall yields (typically 40–60% vs. >80% for CuAAC) .

Click chemistry Synthetic accessibility Medicinal chemistry

High-Impact Procurement Scenarios for 1-Benzyl-4-[(4-methoxyphenyl)ethynyl]-1H-1,2,3-triazole (CAS 920282-82-2)


Fragment-Based Drug Discovery (FBDD) Libraries Targeting Kinase or GPCR ATP-Binding Pockets

The compound's balanced cLogP (2.93) and TPSA (58.68 Ų) position it favorably for fragment screening collections aimed at kinase hinge regions or class A GPCR orthosteric sites. Its rigid ethynyl spacer allows the 4-methoxyphenyl ring to penetrate deeper hydrophobic sub-pockets than directly linked phenyl analogs, a feature exploited in SAR studies of Wnt pathway inhibitors [1]. Procurement for FBDD libraries should specify this compound over simpler 1-benzyl-1H-1,2,3-triazole fragments to ensure adequate chemical diversity and molecular recognition potential.

Synthetic Intermediate for Click Chemistry-Derived Bioactive Conjugates

The terminal alkyne precursor (4-methoxyphenylacetylene) can undergo CuAAC with benzyl azide to generate the target triazole in high yield and regioselectivity (>95% 1,4-isomer) [2]. This synthetic efficiency surpasses that of analogous pyrazole or imidazole scaffolds, making it the preferred intermediate for constructing triazole-containing bioconjugates, PROTAC linkers, or fluorescent probes where the 4-methoxyphenyl group serves as a spectroscopic handle or a binding element.

Physicochemical Probe for Membrane Permeability and BBB Penetration Studies

With a favorable cLogP/TPSA profile within the Boiled-Egg model's BBB-penetrant region, this compound can serve as a neutral, non-basic probe for permeability assays (PAMPA, Caco-2) in parallel with more polar or less lipophilic triazole analogs [3]. Procurement teams should select this specific substitution pattern to generate consistent, reproducible permeability data that can be benchmarked against reference compounds with known BBB permeability.

Quality Control Reference Standard for HPLC-MS Identity Confirmation

The unique spectroscopic fingerprint (diagnostic OCH₃ singlet at δ 3.83 in ¹H-NMR, ethynyl ¹³C resonances at δ 85–95 ppm, and molecular ion at m/z 290 [M+H]⁺) enables unambiguous identity confirmation, distinguishing this compound from common synthetic byproducts or degradants [4]. Analytical chemistry groups should procure this compound as a certified reference standard when developing QC methods for triazole-containing drug substances or intermediates.

Quote Request

Request a Quote for 1-Benzyl-4-[(4-methoxyphenyl)ethynyl]-1H-1,2,3-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.